molecular formula C22H20N2O3 B4748963 N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

Cat. No. B4748963
M. Wt: 360.4 g/mol
InChI Key: HDFXSYNGBNQIOS-XSFVSMFZSA-N
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Description

N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various research fields. This compound is also known as BMVCB and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BMVCB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BMVCB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. BMVCB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, BMVCB has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Biochemical and Physiological Effects
BMVCB has been shown to have various biochemical and physiological effects. In vitro studies have shown that BMVCB can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. BMVCB has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Additionally, BMVCB has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

BMVCB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and its potential as a drug discovery tool. However, BMVCB also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on BMVCB. One area of research could focus on improving the solubility of BMVCB in water, which could increase its potential as a drug discovery tool. Another area of research could focus on identifying the specific enzymes and signaling pathways that are targeted by BMVCB. Additionally, further studies could investigate the potential of BMVCB as a treatment for various diseases, including cancer and Alzheimer's disease.
Conclusion
In conclusion, BMVCB is a chemical compound that has potential applications in various research fields, including cancer research, drug discovery, and molecular biology. BMVCB has been shown to inhibit the growth of cancer cells, inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, and inhibit the activity of acetylcholinesterase. While BMVCB has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells, it also has limitations, including its low solubility in water and its potential toxicity. Further research is needed to fully understand the mechanism of action of BMVCB and its potential applications in various research fields.

Scientific Research Applications

BMVCB has potential applications in various research fields, including cancer research, drug discovery, and molecular biology. Several studies have shown that BMVCB can inhibit the growth of cancer cells, including breast cancer and lung cancer cells. BMVCB has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Additionally, BMVCB has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-16-12-13-19(27-16)14-20(24-21(25)18-10-6-3-7-11-18)22(26)23-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,23,26)(H,24,25)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFXSYNGBNQIOS-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C(=O)NCC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(benzylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide
Reactant of Route 2
N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide
Reactant of Route 3
N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide
Reactant of Route 4
N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide
Reactant of Route 5
N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide
Reactant of Route 6
N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

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